molecular formula C18H15N3O2S B5676094 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide

Cat. No. B5676094
M. Wt: 337.4 g/mol
InChI Key: FQGJXWKLDASLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and corroborated through spectral studies like IR, NMR, and Mass spectroscopy. For instance, a series of innovative derivatives were synthesized by cyclocondensation of carbohydrazones with thioglycolic acid in DMF, indicating a methodological approach that could be adapted for the target compound (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds is typically achieved through spectral studies, including IR, 1H NMR, 13C NMR, and mass spectrometry. These analyses help confirm the structure of synthesized compounds, essential for understanding the specific molecular framework and interactions of the target compound.

Chemical Reactions and Properties

Chemical reactions involve the functionalization and modification of the core structure, as seen in the use of 4-amino-2,1,3-benzothiadiazole as a directing group for C-H activation/functionalization in carboxamide systems. This suggests that the target compound could also undergo various chemical reactions to alter its properties or enhance its activity (Reddy, Bisht, Parella, & Babu, 2016).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-11-7-14-9-13(4-6-17(14)23-11)18(22)21(2)10-12-3-5-15-16(8-12)20-24-19-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGJXWKLDASLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-Benzothiadiazol-5-ylmethyl)-N,2-dimethyl-1-benzofuran-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.